molecular formula C28H16N4Na4O12S2 B12694900 Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate) CAS No. 6459-82-1

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate)

Cat. No.: B12694900
CAS No.: 6459-82-1
M. Wt: 756.5 g/mol
InChI Key: SGICFRGOSVFXRG-FBHZOYHQSA-J
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Description

Properties

CAS No.

6459-82-1

Molecular Formula

C28H16N4Na4O12S2

Molecular Weight

756.5 g/mol

IUPAC Name

tetrasodium;5-[[4-[(E)-2-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C28H20N4O12S2.4Na/c33-23-9-7-17(11-21(23)27(35)36)29-31-19-5-3-15(25(13-19)45(39,40)41)1-2-16-4-6-20(14-26(16)46(42,43)44)32-30-18-8-10-24(34)22(12-18)28(37)38;;;;/h1-14,33-34H,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4/b2-1+,31-29?,32-30?;;;;

InChI Key

SGICFRGOSVFXRG-FBHZOYHQSA-J

Isomeric SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4,4-diethoxybutyrate can be synthesized through the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions . The reaction typically involves the following steps:

  • Succinyl chloride reacts with ethanol to form an intermediate.
  • The intermediate then reacts with potassium cyanide to produce ethyl 2-cyano-4,4-diethoxybutyrate.

Industrial Production Methods: The industrial production of ethyl 2-cyano-4,4-diethoxybutyrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Stability and Resistance

The dye exhibits varying stability under different conditions:

  • Acid Resistance : Moderate (ISO rating of 5-6)
  • Alkali Resistance : Moderate
  • Light Fastness : Good
  • Soaping Fastness : Moderate
PropertyAcid ResistanceAlkali ResistanceLight FastnessSoaping Fastness
ISO Rating5-6ModerateGoodModerate

Textile Industry

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate) is predominantly used as a dye in the textile industry due to its bright coloration and good fastness properties. It is applied to various fabrics including cotton, wool, and synthetic fibers.

Case Study: Dyeing Processes

A study conducted on the dyeing of cotton fabrics with Direct Yellow 72 demonstrated that the dyeing process significantly affects the color depth and fastness properties. The optimal dyeing conditions were found to be at a pH of 9 and a temperature of 60°C for a duration of 60 minutes, resulting in enhanced color yield and fastness ratings.

Food Industry

In the food sector, this compound is utilized as a colorant due to its non-toxic nature when used within regulatory limits. It is particularly effective in imparting a vibrant yellow hue to products such as candies and beverages.

Regulatory Insights

The use of Direct Yellow 72 in food products is regulated by food safety authorities, ensuring that it meets safety standards for human consumption. Studies indicate that it can be safely used within specified concentrations without adverse health effects.

Cosmetic Applications

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate) is also found in cosmetic formulations as a coloring agent. Its stability under different pH conditions makes it suitable for various cosmetic products including shampoos and lotions.

Safety Assessments

Safety assessments have confirmed that this dye does not cause skin irritation or sensitization when used in cosmetic formulations at appropriate concentrations.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4,4-diethoxybutyrate involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the ethoxy groups can be substituted by other functional groups, leading to the formation of biologically active derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Dyes

Structural Analogues

(a) Tetrasodium 5,5'-[carbonylbis[imino(2-sulphonato-4,1-phenylene)azo]]bis(6-amino-4-hydroxynaphthalene-2-sulphonate)
  • CAS No.: 2829-43-8 (Direct Red 75) .
  • Molecular Formula : C₃₃H₂₂N₈Na₄O₁₅S₄.
  • Molar Mass : 990.79 g/mol .
  • Key Differences: Replaces the vinylenebis bridge with a carbonylbis group. Contains additional amino (-NH₂) and hydroxy (-OH) groups on naphthalene rings. Applications: Used in microscopy (e.g., collagen staining) and biochemical research due to its high dye content (≥30%) .
(b) Hexasodium 5,5'-[(3,7-disulphonato-1,5-naphthylene)bis[azo(6-hydroxy-3,1-phenylene)azo]]bis(salicylate)
  • CAS No.: 8014-91-3 .
  • Key Differences :
    • Contains six sodium ions vs. four in the target compound.
    • Uses a naphthalene backbone instead of phenyl rings, increasing rigidity.
    • Regulatory Status : Restricted under REACH Annex XVII due to environmental concerns .
(c) Tetrasodium 5,5'-[thiobis[(3-sulfonatophenyl)amino]naphthalene-2,6-diyl)azo]disalicylate
  • CAS No.: Not specified .
  • Key Differences :
    • Substitutes the vinylenebis bridge with a thiobis (-S-) group.
    • Enhanced thermal stability due to sulfur linkages .

Physicochemical and Functional Comparison

Property Target Compound (6548-31-8) Direct Red 75 (2829-43-8) Hexasodium (8014-91-3)
Molar Mass (g/mol) 1142.02 990.79 Not available
Water Solubility High High (≥30% dye content) Moderate
Chromophore Salicylate Naphthalene-sulphonate Naphthalene-azo
Primary Use Industrial dyeing Microscopy/research Restricted (REACH)
Regulatory Status Unrestricted Unrestricted Restricted

Biological Activity

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate), commonly referred to as Direct Yellow 72 (C.I. 24910), is a synthetic dye belonging to the azo dye category. This compound is notable for its vibrant yellow color and is used in various applications, including textiles and food coloring. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

  • Molecular Formula : C28H16N4Na4O12S2
  • Molecular Weight : 756.54 g/mol
  • CAS Number : 6459-82-1
  • Solubility : Soluble in water, slightly soluble in alcohol .

Preparation

The synthesis of tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate) involves the coupling of 1,2-bis(4-amino-2-sulfophenyl)ethene with 2-hydroxybenzoic acid through a double nitriding process .

Toxicological Studies

Research indicates that azo dyes, including tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate), can undergo metabolic reduction in the human body, leading to the release of potentially harmful aromatic amines. Azo dyes are known to exhibit mutagenic properties under certain conditions, raising concerns about their safety for human consumption and contact .

Case Study Findings

  • Mutagenicity Tests :
    • In vitro studies demonstrated that certain azo dyes can induce mutations in bacterial strains (Ames test), suggesting a possible carcinogenic risk .
    • A study conducted on various azo dyes indicated that structural modifications significantly affect their mutagenic potential.
  • Dermal Exposure :
    • Animal studies have shown that prolonged exposure to azo dyes can result in skin sensitization and allergic reactions. The degree of sensitization varies depending on the dye's chemical structure and the presence of substituents .

Environmental Impact

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate) has been evaluated for its environmental impact due to its widespread use in dyeing processes. It has been found to be persistent in aquatic environments, raising concerns about bioaccumulation and toxicity to aquatic life .

Regulatory Status

The compound is listed under various chemical regulatory frameworks, including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union. It requires careful monitoring due to potential health risks associated with its use .

Applications

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate) is primarily used as a dye in textiles and food products. Its vibrant yellow color makes it an attractive choice for manufacturers; however, ongoing research into its biological activity underscores the need for cautious application.

Summary Table of Biological Activity

Parameter Findings
MutagenicityInduces mutations in bacterial strains
Dermal SensitizationCauses allergic reactions upon prolonged exposure
Environmental PersistencePersistent in aquatic environments
Regulatory StatusMonitored under REACH regulations

Q & A

Q. What are the optimal synthetic routes for preparing Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate)?

The compound is synthesized via diazo coupling reactions. A general method involves refluxing intermediates (e.g., substituted benzaldehyde derivatives) with acetic acid in ethanol, followed by solvent evaporation under reduced pressure and filtration . Key steps include precise pH control during diazotization and coupling to ensure regioselectivity. Variations in sulfonation and azo-bond formation are critical for yield optimization.

Q. How can UV-Vis spectroscopy and HPLC be utilized to characterize this azo dye?

  • UV-Vis : Measure absorbance in aqueous solutions (e.g., λmax ~500–550 nm) to confirm π→π* transitions of the conjugated azo system. Solvent polarity and pH effects on absorption maxima can indicate aggregation behavior .
  • HPLC : Use reverse-phase columns (C18) with mobile phases containing ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve impurities and quantify purity. Retention time and spectral matching against standards are essential .

Q. What are the primary applications of this compound in biochemical research?

It is used as a histological stain (e.g., Sirius Rose BB) for collagen visualization under polarized light due to its birefringent properties. Its high sulfonation ensures water solubility and selective binding to fibrous proteins .

Advanced Research Questions

Q. How does the sulfonation pattern influence aggregation behavior in aqueous solutions?

The number and position of sulfonate groups (-SO3<sup>−</sup>) modulate electrostatic repulsion between dye molecules. For example, asymmetrical sulfonation (e.g., 3-sulphonato vs. 2-sulphonato substitution) can lead to H-aggregation (hypsochromic shifts) or J-aggregation (bathochromic shifts), detectable via concentration-dependent UV-Vis studies .

Q. What mechanisms underlie the photodegradation of this azo dye, and how can stability be improved?

Photodegradation occurs via azo bond cleavage under UV/visible light, generating nitroso intermediates. Stability can be enhanced by:

  • Introducing electron-withdrawing groups (e.g., -NO2) to reduce electron density at the azo bond.
  • Encapsulation in micelles or cyclodextrins to limit oxygen exposure .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and heteronuclear couplings to distinguish between sulfonate and azo-proton environments.
  • X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for isomers with similar spectral profiles .

Q. What computational methods predict the dye’s binding affinity to biomacromolecules?

  • Molecular docking (AutoDock/Vina) : Simulate interactions with collagen or albumin using force fields accounting for sulfonate-protein hydrogen bonding.
  • MD simulations : Assess binding stability under physiological conditions (e.g., solvation, ionic strength) .

Q. How do ionic strength and pH affect the dye’s electrochemical properties?

  • Cyclic voltammetry : At pH >7, deprotonation of phenolic -OH groups increases electron density, shifting reduction potentials.
  • High ionic strength screens sulfonate charges, reducing repulsion and enhancing aggregation .

Data Contradiction Analysis

Q. How to address discrepancies in reported molecular weights (e.g., vs. g/mol)?

Such discrepancies often arise from:

  • Hydration states or counterion variations (e.g., Na<sup>+</sup> vs. K<sup>+</sup>).
  • Isomeric impurities (e.g., regioisomers of sulfonate groups). Validate via elemental analysis and high-resolution mass spectrometry .

Q. Resolving conflicting toxicity profiles in literature: What factors contribute to variability?

  • Purity: Commercial samples may contain unreacted aromatic amines (potential mutagens).
  • Assay conditions: Differences in cell lines (e.g., hepatic vs. renal) or exposure times affect toxicity endpoints. Standardize testing per OECD guidelines .

Methodological Recommendations

  • Synthesis : Optimize diazotization at 0–5°C to prevent premature coupling .
  • Characterization : Combine MALDI-TOF with ion-mobility spectrometry for aggregation analysis .
  • Safety : Use chelating agents (e.g., EDTA) in waste solutions to sequester metal ions and mitigate environmental toxicity .

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